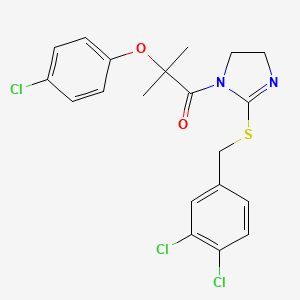
2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a complex organic compound with significant potential in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes multiple halogenated aromatic rings and an imidazole moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one generally involves several key steps. Initially, the chlorophenoxy group is prepared through the reaction of phenol with chlorinating agents under controlled conditions. Following this, the dichlorobenzyl thio group is introduced via a nucleophilic substitution reaction involving the dichlorobenzyl halide and a suitable thiol compound. The final step involves the formation of the imidazole ring, which can be achieved through a cyclization reaction using appropriate precursors under acidic or basic conditions.
Industrial Production Methods: For large-scale production, the synthesis route is optimized to ensure high yield and purity of the final product. This typically involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The use of high-purity reagents and solvents is also essential to minimize impurities and by-products.
化学反应分析
Types of Reactions It Undergoes: 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of halogen atoms and aromatic rings makes it particularly susceptible to nucleophilic aromatic substitution reactions, while the imidazole ring can participate in acid-base reactions and complexation with metal ions.
Common Reagents and Conditions: The compound reacts with a range of reagents, such as strong oxidizing agents (e.g., potassium permanganate) for oxidation reactions, reducing agents (e.g., lithium aluminum hydride) for reduction reactions, and nucleophiles (e.g., sodium hydroxide) for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated products. Substitution reactions can produce a variety of substituted imidazole and chlorophenoxy derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: In the field of chemistry, 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is used as a precursor for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential as a bioactive agent. Its structure suggests that it may interact with various biological targets, such as enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: In the medical field, research is focused on its potential therapeutic applications. The compound's ability to modulate biological pathways and molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Industrial applications of this compound include its use in the synthesis of advanced materials, such as polymers and coatings. Its unique properties also make it useful in the development of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, or it may activate receptors by mimicking the action of natural ligands. The exact pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
Compared to similar compounds, 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one stands out due to its unique combination of functional groups and structural features Similar compounds, such as 2-(4-chlorophenoxy)-1-(2-benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one and 2-(4-bromophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one, share some structural similarities but differ in their halogen and aromatic substitutions
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N2O2S/c1-20(2,27-15-6-4-14(21)5-7-15)18(26)25-10-9-24-19(25)28-12-13-3-8-16(22)17(23)11-13/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRMVSSRJHHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
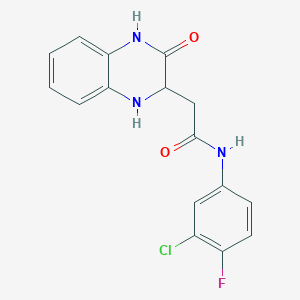
![2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one](/img/structure/B2665698.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2665702.png)
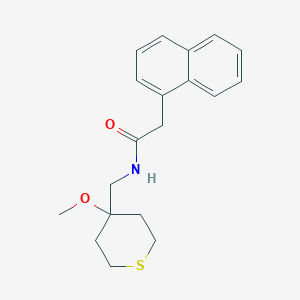
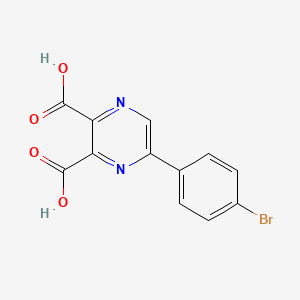
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2665709.png)
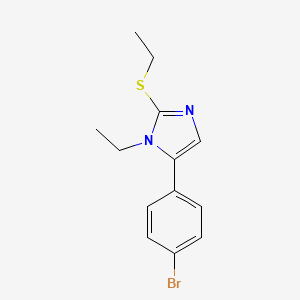
![3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2665711.png)
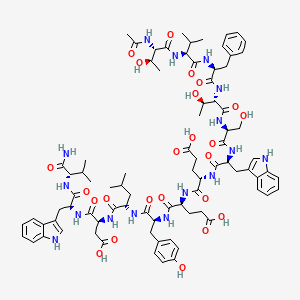
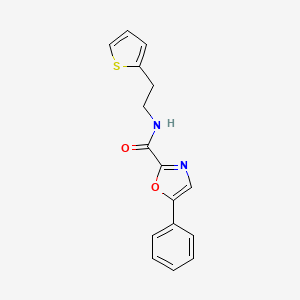
![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)
